molecular formula C15H18N4O4 B11275450 N1-(1-hydroxybutan-2-yl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

N1-(1-hydroxybutan-2-yl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

Cat. No.: B11275450
M. Wt: 318.33 g/mol
InChI Key: YEGISCIDPCIDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxybutyl group and a phthalazinone moiety, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the hydroxybutylamine intermediate, followed by its reaction with a phthalazinone derivative under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield butanone derivatives, while reduction of the phthalazinone moiety may produce dihydrophthalazine compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE may include other phthalazinone derivatives or hydroxybutyl-containing compounds. These compounds may share some chemical properties and reactivity but differ in their specific applications and effects.

Uniqueness

The uniqueness of N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide

InChI

InChI=1S/C15H18N4O4/c1-2-9(8-20)17-15(23)14(22)16-7-12-10-5-3-4-6-11(10)13(21)19-18-12/h3-6,9,20H,2,7-8H2,1H3,(H,16,22)(H,17,23)(H,19,21)

InChI Key

YEGISCIDPCIDTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.